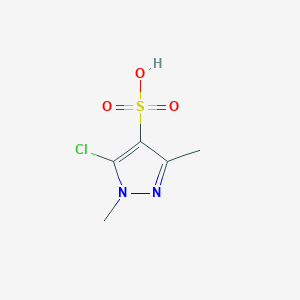
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
説明
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a chemical compound with the molecular formula C5H7ClN2O3S . It has a molecular weight of 210.64 g/mol . The compound is also known by other names such as 5-chloro-1,3-dimethylpyrazole-4-sulfonic acid and has a CAS number 499785-48-7 .
Synthesis Analysis
The synthesis of pyrazoles, including this compound, involves various methodologies . One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound includes two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI key for this compound is XSGVEJDBLQQXST-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazoles, including this compound, are involved in numerous chemical reactions . For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 210.64 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 209.9865910 g/mol . The topological polar surface area of the compound is 80.6 Ų .科学的研究の応用
Inhibitor of Human Cytosolic Phosphoenolpyruvate Carboxykinase
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid amide derivative shows significant activity as an inhibitor of human cytosolic phosphoenolpyruvate carboxykinase (cPEPCK), a key enzyme in gluconeogenesis and energy metabolism. This derivative has demonstrated an IC(50) of 0.29±0.08 microM, indicating its potential in metabolic research and therapy development (Pietranico et al., 2007).
Application in Organic Chemistry
5-Chloro-1-methylpyrazole-4-carboxaldehydes, closely related to this compound, are used in azide ring-opening-ring-closure reactions. This chemical reaction pathway demonstrates the compound's utility in synthesizing diverse organic compounds, which can be applied in various fields including medicinal chemistry (Becher et al., 1992).
Synthesis of Pyrazole Derivatives
The compound plays a role in the synthesis of various pyrazole derivatives. For instance, 5-amino-1H-pyrazole-4-carbonitriles are synthesized using a catalyst wherein the pyrazole ring formation is facilitated by an anomeric and vinylogous anomeric effect. This synthesis pathway underscores the compound's versatility in organic synthesis (Khazaei et al., 2021).
Development of Biological-Based Nano Organo Solid Acids
2-Carbamoylhydrazine-1-sulfonic acid, which is structurally related to this compound, has been synthesized and characterized for its use in the synthesis of various organic compounds. This research highlights the potential of such compounds in developing novel catalysts for organic synthesis (Zolfigol et al., 2015).
Role in the Synthesis of Fused Pyrazolo[4,3-e]pyridines
This compound-related compounds are utilized in the synthesis of fused pyrazolo[4,3-e]pyridines. These compounds are synthesized using a multi-component reaction and demonstrate antioxidant activities, showing the compound's potential in pharmaceutical and biochemical research (Pelit, 2017).
作用機序
Pyrazoles are known to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties . The exact mechanism of action can vary depending on the specific pyrazole compound and its molecular structure .
The pharmacokinetics of pyrazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound and its chemical properties . Factors such as solubility, stability, and the presence of functional groups can influence these properties .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary. Factors such as pH, temperature, and the presence of other compounds can influence the stability and activity of pyrazole compounds .
生化学分析
Biochemical Properties
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it has been observed to interact with enzymes involved in sulfur metabolism, leading to alterations in the metabolic flux of sulfur-containing compounds. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby inhibiting their activity and altering the overall biochemical pathway .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in the cellular redox state. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects while still exerting its biochemical influence. At higher doses, this compound can cause significant toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity and adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. This compound interacts with enzymes and cofactors involved in the synthesis and degradation of sulfur-containing compounds. By inhibiting specific enzymes, this compound can alter the metabolic flux and levels of metabolites within these pathways. This can lead to changes in the overall metabolic state of the cell and influence various biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins. These interactions can affect the localization and accumulation of this compound, thereby influencing its biochemical activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can therefore have significant implications for its biochemical effects and overall cellular impact .
特性
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3S/c1-3-4(12(9,10)11)5(6)8(2)7-3/h1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGVEJDBLQQXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383230 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499785-48-7 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1363869.png)

![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol](/img/structure/B1363873.png)
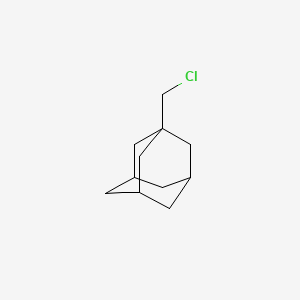
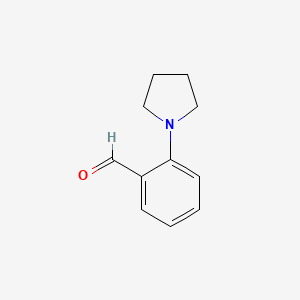
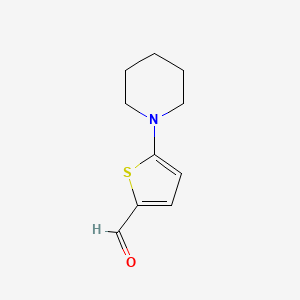

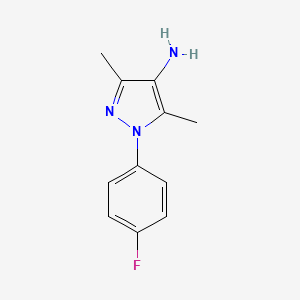
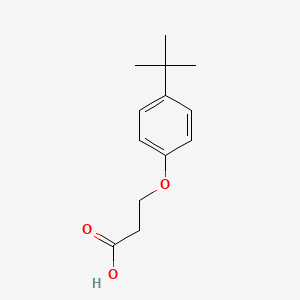
![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)




